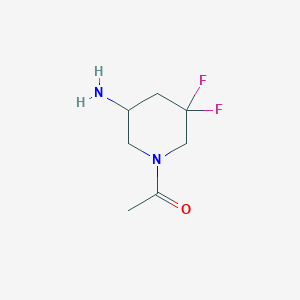

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one

Description

Properties

Molecular Formula |

C7H12F2N2O |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

1-(5-amino-3,3-difluoropiperidin-1-yl)ethanone |

InChI |

InChI=1S/C7H12F2N2O/c1-5(12)11-3-6(10)2-7(8,9)4-11/h6H,2-4,10H2,1H3 |

InChI Key |

UKCLFNIUICOOQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(CC(C1)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

Piperidine derivatives substituted with fluorine atoms are synthesized first. For example, 3,3-difluoropiperidine intermediates can be obtained by fluorination of piperidine or via ring construction methods incorporating fluorinated building blocks.

Amino groups are introduced either by direct amination of halogenated intermediates or by reductive amination of keto or aldehyde intermediates.

Fluorination Techniques

Direct fluorination: Using reagents such as diethylaminosulfur trifluoride (DAST), Selectfluor, or other electrophilic fluorinating agents to introduce fluorine atoms at the 3-position.

Difluorocarbene insertion: Generation of difluorocarbene intermediates that react with piperidine derivatives to form geminal difluoro groups.

Amination Strategies

Nucleophilic substitution: Halogenated piperidine intermediates are reacted with ammonia or amines to substitute the halogen with an amino group at the 5-position.

Reductive amination: Ketone or aldehyde intermediates at the 5-position are treated with ammonia or amines in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the amino-substituted piperidine.

Acylation to Form Ethan-1-one Moiety

The final step involves acylation of the piperidine nitrogen with acetyl chloride or acetic anhydride, often in the presence of a base such as triethylamine, to yield the target compound.

Reaction conditions are optimized to prevent over-acylation or side reactions.

Representative Synthetic Route (Hypothetical)

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperidine → 3,3-difluoropiperidine | Fluorinating agent (e.g., DAST), low temperature | 70-85 | Control of regioselectivity critical |

| 2 | 3,3-difluoropiperidine → 5-keto-3,3-difluoropiperidine | Oxidation at 5-position (e.g., selenium dioxide) | 60-75 | Intermediate ketone for amination |

| 3 | 5-keto-3,3-difluoropiperidine → 5-amino-3,3-difluoropiperidine | Reductive amination with ammonia, NaBH3CN | 65-80 | Regioselective amination |

| 4 | 5-amino-3,3-difluoropiperidine → this compound | Acetyl chloride, base (Et3N), solvent (DCM) | 75-90 | Acylation of nitrogen |

Note: Exact yields and conditions may vary depending on scale and reagents.

Research Findings and Optimization

The presence of geminal difluoro groups at the 3-position enhances metabolic stability and modifies electronic properties, which is beneficial for pharmaceutical applications.

Reductive amination is preferred for amino group introduction due to its mild conditions and high regioselectivity.

Acylation reactions require careful control of temperature and stoichiometry to avoid side products.

Microwave-assisted synthesis has been explored in related piperidine derivatives to improve reaction rates and yields, though specific data for this compound are limited.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Fluorination agent | DAST, Selectfluor, or difluorocarbene source | High regioselectivity needed |

| Amination method | Reductive amination (NaBH3CN) or substitution | High yield, mild conditions |

| Acylation reagent | Acetyl chloride or acetic anhydride | Efficient N-acylation |

| Solvent | Dichloromethane, THF, or acetonitrile | Depends on step, affects yield |

| Temperature | 0°C to room temperature for fluorination | Higher temps may cause side reactions |

| Reaction time | Several hours to overnight | Optimized per step |

| Purification | Chromatography or recrystallization | Required for high purity |

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group and fluorine atoms can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one is being investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could lead to the development of new therapeutic agents. For instance:

- Antidepressants : Compounds similar to this structure have been explored for their effects on neurotransmitter systems, potentially leading to new antidepressants.

- Antipsychotics : The piperidine core is a common feature in many antipsychotic drugs, suggesting that this compound could be modified to enhance efficacy or reduce side effects.

Case Studies

Several studies have illustrated the effectiveness of piperidine derivatives in treating various neurological disorders. A notable example includes research on the modification of piperidine structures to improve binding affinity to serotonin receptors, which could enhance antidepressant effects .

Polymer Engineering

The compound's unique fluorinated structure makes it suitable for use in advanced materials. It can be incorporated into polymers to enhance properties such as:

- Chemical Resistance : Fluorinated compounds are known for their resistance to solvents and chemicals, making them ideal for protective coatings.

- Thermal Stability : The presence of fluorine can improve the thermal stability of materials used in high-temperature applications.

Case Studies

Research has shown that adding fluorinated piperidine derivatives into polymer matrices can significantly improve their mechanical properties and resistance to degradation under harsh conditions .

Contaminant Removal

Recent studies have explored the use of this compound in environmental applications, particularly in the removal of contaminants from water. Its solubility and interaction with various pollutants make it a candidate for:

- Adsorbents : Modified forms of this compound can be used to create adsorbents that capture organic pollutants from wastewater.

Mechanism of Action

The mechanism of action of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound can be compared to other ethanone derivatives with heterocyclic or aromatic substituents. Key structural variations and their implications are summarized below:

Key Observations:

- Fluorination Effects: The 3,3-difluoro substitution in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 1-(piperazine-1-yl)ethan-1-one ).

- Amino Group Role: The 5-amino group distinguishes the target compound from halogenated derivatives (e.g., 1-(4-fluoro-3-iodophenyl)ethan-1-one ), enabling hydrogen bonding interactions critical for targeting enzymes or receptors.

- Heterocyclic Diversity : Unlike imidazole- or cyclopropane-containing analogs , the piperidine core in the target compound offers conformational rigidity, which may improve selectivity in biological targets.

Biological Activity

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one, also known by its CAS number 2166650-58-2, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 178.18 g/mol. The structure features a piperidine ring substituted with amino and difluoromethyl groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and binding affinity towards target sites, influencing several signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It may act as a modulator for certain receptors, affecting neurotransmission and other physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MCF-7 breast cancer cells and HCT-116 colon carcinoma cells. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs) and modulation of apoptotic pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Inhibition of CDK9 |

| HCT-116 | 7.5 | Induction of apoptosis via STAT3 pathway |

Neuropharmacological Effects

The compound is being investigated for potential neuropharmacological effects, particularly in the context of neurological disorders. Its ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for further studies in treating conditions such as anxiety and depression.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its efficacy and reduce toxicity. For example:

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives to evaluate their anticancer properties against different cell lines. The derivatives exhibited varying degrees of potency, with some showing improved selectivity towards cancer cells while minimizing effects on normal cells.

Case Study 2: Neuropharmacological Assessment

Another study assessed the effects of the compound on animal models for anxiety disorders. Results indicated significant anxiolytic effects compared to control groups, suggesting potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.